molecular formula C16H14N2O2 B7456950 4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-

4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-

Cat. No.: B7456950
M. Wt: 266.29 g/mol
InChI Key: MNEAGBZXQIEFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- is a derivative of quinazolinone, a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound features a quinazolinone core substituted with a 4-methoxyphenylmethyl group, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of anthranilic acid with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl-substituted quinazolinone .

Scientific Research Applications

4(3H)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which enhances its pharmacological properties compared to other quinazolinone derivatives. Its methoxyphenylmethyl group contributes to its increased potency and selectivity in biological applications .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-13-8-6-12(7-9-13)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEAGBZXQIEFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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